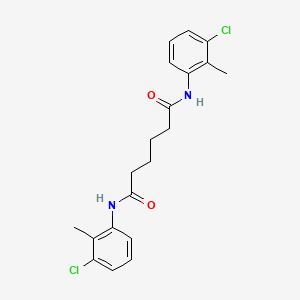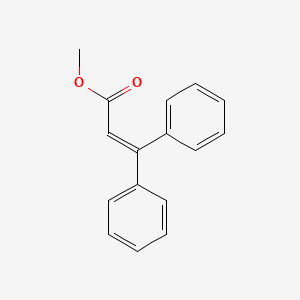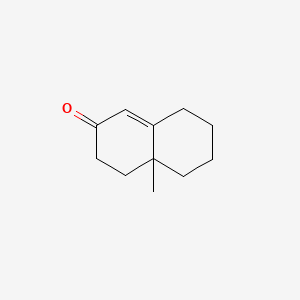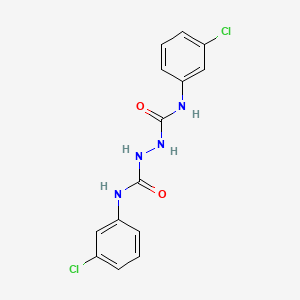
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone is an organic compound with the molecular formula C₁₁H₁₆O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone involves the reaction of 2-methylcyclohexanone with methyl vinyl ketone in the presence of benzenesulfonic acid as a catalyst. The reaction is carried out in dichloromethane at low temperatures (-50 to -55°C) and then allowed to warm up to -20°C. After the reaction is complete, the product is purified through a series of extractions and distillations .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over temperature and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone: The parent compound.
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenol: A reduced form with an alcohol group.
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenic acid: An oxidized form with a carboxylic acid group.
Uniqueness
This compound is unique due to its bicyclic structure and the presence of a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
Numéro CAS |
63975-59-7 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3 |
Clé InChI |
OHERZLWVBJCXOF-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1=CC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)




![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)






![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)
